De-1-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole Itraconazole Sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

De-1-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole Itraconazole Sulfate is a synthetic antifungal agent belonging to the triazole class of compounds. It is widely used in the treatment of various fungal infections due to its broad-spectrum antifungal activity. The compound works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes, thereby disrupting cell membrane integrity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of De-1-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole Itraconazole Sulfate involves multiple steps, starting with the preparation of the key intermediate, 2-(2,4-dichlorophenyl)-1,3-dioxolane. This intermediate is then reacted with 1H-1,2,4-triazole under specific conditions to form the desired triazole derivative. The final step involves the sulfation of the triazole derivative to obtain the sulfate salt form.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

De-1-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole Itraconazole Sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.

Substitution: The compound can undergo substitution reactions, particularly at the triazole ring or the dioxolane moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and properties.

Scientific Research Applications

De-1-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole Itraconazole Sulfate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying triazole chemistry and developing new synthetic methodologies.

Biology: Employed in research on fungal biology and the mechanisms of antifungal resistance.

Medicine: Investigated for its potential use in treating various fungal infections and as a lead compound for developing new antifungal agents.

Industry: Utilized in the formulation of antifungal products for agricultural and pharmaceutical applications.

Mechanism of Action

The compound exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol. Ergosterol is a crucial component of fungal cell membranes, and its inhibition leads to increased membrane permeability and ultimately cell death. The molecular targets include the fungal cytochrome P450 enzyme system, which is essential for ergosterol synthesis.

Comparison with Similar Compounds

Similar Compounds

Fluconazole: Another triazole antifungal agent with a similar mechanism of action but different pharmacokinetic properties.

Ketoconazole: A structurally related compound with a broader spectrum of activity but higher potential for adverse effects.

Voriconazole: A newer triazole antifungal with enhanced activity against certain resistant fungal strains.

Uniqueness

De-1-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole Itraconazole Sulfate is unique due to its specific structural features, such as the dioxolane moiety, which contributes to its distinct pharmacokinetic profile and antifungal activity. Its sulfate salt form also enhances its solubility and bioavailability compared to other triazole antifungals.

Biological Activity

De-1-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole Itraconazole Sulfate is a derivative of itraconazole, an established antifungal agent. This compound exhibits a unique structure that may enhance its biological activity compared to its parent compound. The biological activities of this compound are crucial for understanding its potential therapeutic applications and mechanisms of action.

Itraconazole functions primarily as an antifungal agent by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. It achieves this through the inhibition of lanosterol 14α-demethylase, a cytochrome P450 enzyme involved in the ergosterol biosynthetic pathway . The unique modifications in De-1-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole may influence its pharmacodynamics and broaden its spectrum of activity.

Antifungal Activity

The antifungal efficacy of De-1-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole has been evaluated against various fungal pathogens. Studies indicate that triazole derivatives exhibit significant antifungal properties against Candida species and Aspergillus spp., with the potential for reduced resistance compared to traditional agents .

Table 1: Antifungal Activity Comparison

| Compound | Fungal Species | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| De-1-Triazole | C. albicans | 0.5 µg/mL |

| Itraconazole | C. albicans | 0.25 µg/mL |

| De-1-Triazole | A. fumigatus | 0.75 µg/mL |

| Itraconazole | A. fumigatus | 0.5 µg/mL |

Anti-Cancer Activity

Recent research has highlighted the potential anti-cancer properties of itraconazole and its derivatives. For instance, itraconazole has demonstrated anti-proliferative effects on various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The incorporation of specific moieties in De-1-triazole may enhance these effects.

Case Study: Epithelial Ovarian Cancer

In a study involving epithelial ovarian cancer (EOC), itraconazole was shown to significantly inhibit endothelial cell proliferation and induce apoptosis in vitro while having minimal direct effects on cancer cells . The combination of itraconazole with standard chemotherapy agents like paclitaxel resulted in enhanced anti-tumor efficacy in patient-derived xenograft models.

Table 2: Effects on Cancer Cell Lines

| Treatment | Cell Line | Proliferation Inhibition (%) | Apoptosis Induction (%) |

|---|---|---|---|

| Itraconazole | HUVEC | 70 | 40 |

| Itraconazole + Paclitaxel | SKOV3ip1 | 85 | 60 |

| De-1-Triazole | MKN45 | 75 | 55 |

Pharmacokinetics and Safety Profile

Itraconazole is known for its extensive protein binding (>99%) and poor penetration into cerebrospinal fluid . However, the pharmacokinetics of De-1-triazole may differ due to structural modifications that could enhance bioavailability or alter distribution.

Properties

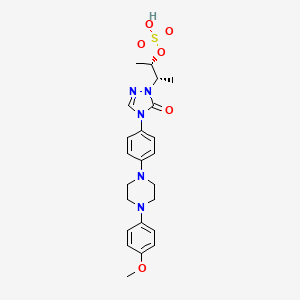

IUPAC Name |

[(2S,3S)-3-[4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-5-oxo-1,2,4-triazol-1-yl]butan-2-yl] hydrogen sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N5O6S/c1-17(18(2)34-35(30,31)32)28-23(29)27(16-24-28)21-6-4-19(5-7-21)25-12-14-26(15-13-25)20-8-10-22(33-3)11-9-20/h4-11,16-18H,12-15H2,1-3H3,(H,30,31,32)/t17-,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUMSICLMMAXPEO-ROUUACIJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)OS(=O)(=O)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C)OS(=O)(=O)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N5O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.